N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-4-6-12(7-5-11)20-16(13-9-24(22)10-14(13)19-20)18-17(21)15-3-2-8-23-15/h2-8H,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVDWRVCYATLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Structural Characteristics
The molecular formula of N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is C_{16}H_{16}N_{4}O_{4}S. It features a thieno[3,4-c]pyrazole core, which is known for its reactivity and interaction with various biological targets. The presence of functional groups such as carboxamide and oxido enhances its potential pharmacological effects.
Biological Activities
1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. For example, studies have shown that these compounds can protect erythrocytes against oxidative damage caused by toxic agents like 4-nonylphenol in fish models. The protective effect was evaluated by assessing alterations in erythrocyte morphology, demonstrating a reduction in cell malformations when treated with thieno[3,4-c]pyrazole derivatives compared to controls .
2. Anti-inflammatory Properties
Thieno[3,4-c]pyrazole derivatives have been reported to inhibit inflammatory pathways. Specific compounds within this class have shown efficacy in reducing inflammation markers in various experimental models. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines .
3. Anticancer Activity
Several studies have explored the anticancer potential of thieno[3,4-c]pyrazole derivatives. These compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For instance, they have shown promise against triple-negative breast cancer cells by targeting epidermal growth factor receptors (EGFR) and vascular endothelial growth factor (VEGF) pathways .
Case Study 1: Erythrocyte Protection
A study assessed the protective effects of thieno[3,4-c]pyrazole compounds on the erythrocytes of Clarias gariepinus exposed to 4-nonylphenol. The results indicated that treatment with specific derivatives significantly reduced the percentage of altered erythrocytes compared to untreated controls.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| With Thieno Derivative A | 12 ± 1.03 |
| With Thieno Derivative B | 0.6 ± 0.16 |
This data suggests that thieno[3,4-c]pyrazole derivatives can effectively mitigate oxidative stress in aquatic organisms .
Case Study 2: Cancer Cell Inhibition
In another study focusing on anticancer activity, a series of thieno[3,4-c]pyrazole derivatives were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxic effects on cancer cells while sparing normal cells.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Hypothetical Property Comparison
| Property | Target Compound | Analog (CAS: 958984-08-2) |
|---|---|---|
| Phenyl Substituent | p-Tolyl (C₆H₄-4-CH₃) | 2,3-Dimethylphenyl (C₆H₃-2,3-(CH₃)₂) |
| Molecular Weight* | ~399.43 g/mol | ~413.46 g/mol |
| Calculated LogP* | ~2.8 (moderate lipophilicity) | ~3.2 (higher lipophilicity) |
| Potential ATX Inhibition | Likely (based on class data) | Likely (structural analogy) |
*Molecular weight and LogP estimated using fragment-based calculations due to absence of experimental data.
Limitations of Available Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
